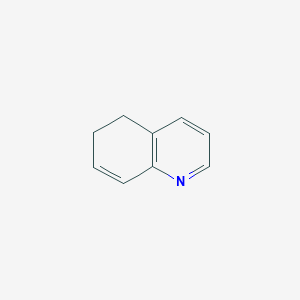

5,6-Dihydroquinoline

Description

Properties

IUPAC Name |

5,6-dihydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h2-3,5-7H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLKDXFFBNOIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80488069 | |

| Record name | 5,6-Dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24334-23-4 | |

| Record name | 5,6-Dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dihydroquinoline can be synthesized through various methods. One common approach involves the reaction of α,α-dicyanoolefins with acetylenic esters in the presence of triethylamine. This one-pot method creates three new carbon-carbon and one carbon-nitrogen bonds . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline core .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance reaction efficiency and yield. Transition metal-catalyzed reactions, such as those involving iron(III) chloride, are commonly used. These methods are advantageous due to their high selectivity and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline oxides, such as 5,6-epoxy-5,6-dihydroquinoline.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: It can participate in substitution reactions with alkyl halides, thiols, and other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and molecular oxygen.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as alkyl halides, thiols, and diselenides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinoline oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

5,6-Dihydroquinoline serves as a crucial building block in organic synthesis. It is utilized in the development of more complex quinoline derivatives and other heterocyclic compounds. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to a wide array of derivatives with unique properties.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to quinoline derivatives | Quinoline-5,6-dione |

| Reduction | Produces tetrahydroquinoline derivatives | Tetrahydroquinoline |

| Substitution | Forms substituted quinoline derivatives | Various aryl-substituted quinolines |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines.

Case Study: Anticancer Activity

A study published in Current Organic Chemistry highlighted the anticancer effects of specific this compound derivatives against human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the micromolar range, suggesting these compounds could serve as lead structures for new anticancer drugs .

Medicinal Applications

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its ability to interact with biological targets such as enzymes and receptors is under investigation for therapeutic applications.

Table 2: Potential Therapeutic Uses of this compound Derivatives

| Application | Target Disease/Condition | Mechanism of Action |

|---|---|---|

| Anticancer Agents | Various cancers | Inhibition of cell proliferation |

| Antimicrobial Agents | Bacterial infections | Disruption of bacterial cell wall |

| Enzyme Inhibitors | Cancer-related kinases | Competitive inhibition |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals used in electronics and photonics. Its derivatives are explored for applications in dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 5,6-Dihydroquinoline and its derivatives often involves interaction with biological macromolecules. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is crucial for their antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Methods :

Tetronic Acid-Based Synthesis: Refluxing with aryl anilines and aldehydes yields fused tetracyclic dihydroquinolines (e.g., dihydrofuro[3,4-b]quinoline) .

Catalytic Hydrogenation: Produces tetrahydroquinolines from dihydro precursors .

DDQ-Mediated Cyclization : Generates spiro derivatives at room temperature .

Structural Stability :

- This compound avoids isomerization issues seen in 1,4-dihydroquinolines, enhancing synthetic utility .

- Epoxy derivatives (e.g., 5,6-epoxy-5,6-dihydroquinoline) exhibit strained ring systems, influencing reactivity .

Data Tables

Table 1: Structural Comparison

| Compound | Saturation Position | Molecular Formula | Key Feature |

|---|---|---|---|

| This compound | C5–C6 | C₉H₉N | Partially saturated bicyclic |

| 1,2-Dihydroquinoline | C1–C2 | C₉H₉N | Prone to isomerization |

| 5,8-Dihydroquinoline | C5–C8 | C₉H₉N | Extended saturation |

| Dihydroisoquinoline | C3–C4 | C₉H₉N | Isoquinoline backbone |

Biological Activity

5,6-Dihydroquinoline is a compound of significant interest in medicinal chemistry and toxicology due to its various biological activities. This article reviews its biological properties, metabolism, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is a bicyclic compound characterized by its fused quinoline structure. It is a derivative of quinoline, which is known for its diverse pharmacological activities. The compound's structure influences its biological interactions and metabolic pathways.

Metabolism and Biological Activity

Research indicates that this compound undergoes metabolic conversion in biological systems. For instance, quinoline, from which this compound derives, has been shown to produce 5,6-dihydroxy-5,6-dihydroquinoline as a major metabolite when incubated with rat liver homogenates . This metabolite's formation suggests a potential pathway for the biological activity of this compound.

Case Studies on Biological Effects

- Tumorigenic Potential : Studies have assessed the tumorigenic potential of quinoline derivatives. In bioassays conducted on Sencar mice, quinoline and its derivatives were evaluated for tumor initiation. The results indicated that while some derivatives like 4-methylquinoline exhibited significant tumor initiation properties, others did not show similar effects .

- Cytotoxicity : The cytotoxic effects of various quinone derivatives were compared against this compound. In one study, the ID50 values (the dose required to inhibit cell growth by 50%) for certain quinone derivatives were significantly lower than that of this compound, indicating varying levels of cytotoxicity among these compounds .

- Antiviral Activity : Some studies have suggested that derivatives of dihydroquinoline may exhibit antiviral properties by inhibiting reverse transcriptase activity in specific viral models . This highlights the potential therapeutic applications of these compounds in treating viral infections.

Comparative Biological Activities

The following table summarizes key findings regarding the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | ID50 (µg/ml) |

|---|---|---|

| Quinoline | Tumor initiator | Varies |

| 4-Methylquinoline | Tumor initiator | Comparable to Quinoline |

| 7-Methylquinoline | Non-tumorigenic | Not significant |

| This compound | Lower cytotoxicity compared to quinones | >16 |

| Quinone Derivatives | Variable cytotoxicity | <0.15 (streptonigrin) |

The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses suggest that the compound may interact with cellular pathways involved in DNA synthesis and repair mechanisms due to its structural similarity to other heterocyclic compounds known for such activities .

Q & A

Basic: What are the common laboratory synthesis methods for 5,6-Dihydroquinoline, and how can they be optimized for reproducibility?

This compound is typically synthesized via gas-phase pyrolysis of substituted pyridinyl-butadienes at high temperatures (650°C, 1 mm pressure) . Key variables affecting yield include reaction time, temperature gradients, and precursor purity. To ensure reproducibility, researchers should:

- Standardize pyrolysis reactor conditions (e.g., contact time ~0.1 s).

- Validate precursor structures using NMR or mass spectrometry.

- Compare yields against spectral data from dehydrogenation to aromatic quinoline .

Advanced: How can mechanistic contradictions in the formation pathways of this compound be resolved?

Conflicting mechanistic hypotheses (e.g., radical vs. concerted pathways) require multi-method validation:

- Use isotopic labeling (e.g., deuterated precursors) to track hydrogen migration.

- Analyze kinetic isotope effects (KIE) via GC-MS.

- Cross-reference computational simulations (DFT) with experimental pyrolysis products .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

Essential methods include:

- NMR Spectroscopy : Confirm regioselectivity using Ku(fod) shift reagents to distinguish 5,6- from 7,8-dihydro isomers .

- HPLC-MS : Detect impurities (e.g., residual precursors) with ≥99% purity thresholds .

- UV-Vis : Monitor dehydrogenation progress via absorbance shifts in aromatic quinoline derivatives .

Advanced: How should researchers design experiments to study this compound’s reactivity in drug synthesis?

Focus on:

- Substrate Scope : Test reactions with electrophiles (e.g., acyl chlorides) under varied conditions (pH, solvent polarity).

- Catalyst Screening : Evaluate transition-metal catalysts (Pd, Cu) for cross-coupling efficiency.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

Basic: What are the best practices for conducting a literature review on this compound applications?

- Use databases (SciFinder, Reaxys) with keywords: “dihydroquinoline derivatives,” “pharmacological activity,” “synthetic methods.”

- Prioritize peer-reviewed journals (e.g., The Journal of Organic Chemistry) over commercial sources .

- Map gaps: Compare synthetic routes in older studies (e.g., 1970s pyrolysis) with modern catalytic methods .

Advanced: How can researchers address conflicting data in the biological activity profiles of this compound derivatives?

- Meta-Analysis : Aggregate data from pharmacological assays (IC50, selectivity indices) across studies.

- Structural-Activity Relationships (SAR) : Use molecular docking to correlate substituent effects (e.g., electron-withdrawing groups) with target binding.

- Batch Consistency : Replicate experiments using certified reference materials (e.g., USP standards) .

Basic: What ethical considerations apply to this compound research?

- Safety Protocols : Handle volatile pyrolysis byproducts in fume hoods.

- Waste Disposal : Neutralize acidic/basic residues per institutional guidelines.

- Data Integrity : Disclose conflicts of interest in publications .

Advanced: How can computational modeling improve the design of this compound-based catalysts?

- DFT Calculations : Predict transition states for hydrogenation/dehydrogenation steps.

- Machine Learning : Train models on existing kinetic data to optimize reaction conditions.

- Validation : Compare simulated spectra (IR, NMR) with experimental results .

Basic: What statistical methods are appropriate for analyzing this compound yield data?

- ANOVA : Compare yields across multiple reaction batches.

- Regression Analysis : Correlate temperature/pressure variables with product purity.

- Error Reporting : Use standard deviations ± confidence intervals (p < 0.05) .

Advanced: How can researchers mitigate limitations in studying this compound’s environmental stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.